molecular formula C7H16O5 B14353116 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- CAS No. 93135-78-5

1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-

Cat. No.: B14353116
CAS No.: 93135-78-5
M. Wt: 180.20 g/mol
InChI Key: KETIWGVHGWQRSK-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H16O5. This compound is a derivative of 1,3-propanediol, where the hydrogen atoms are replaced by methoxyethoxy groups. It is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- can be synthesized through the reaction of 1,3-propanediol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the compound is produced using a continuous flow reactor, where 1,3-propanediol and 2-methoxyethanol are fed into the reactor along with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a cryoprotectant.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3-Propanediol: A simpler diol with similar structural features but lacking the methoxyethoxy groups.

    2-Methyl-1,3-propanediol: A derivative with a methyl group, used in similar industrial applications.

    3-Methoxy-1,2-propanediol: Another methoxy-substituted diol with different chemical properties.

Uniqueness: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- is unique due to the presence of methoxyethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and versatility in various applications, making it a valuable compound in both research and industry.

Properties

CAS No.

93135-78-5

Molecular Formula

C7H16O5

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methoxyethoxymethoxy)propane-1,3-diol

InChI

InChI=1S/C7H16O5/c1-10-2-3-11-6-12-7(4-8)5-9/h7-9H,2-6H2,1H3

InChI Key

KETIWGVHGWQRSK-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC(CO)CO

Origin of Product

United States

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